
Cortisol-21-glucuronide-d4 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortisol-21-glucuronide-d4 (sodium) is a deuterium-labeled derivative of Cortisol-21-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The incorporation of deuterium atoms into the molecule makes it useful for various analytical techniques, particularly in the quantitation of cortisol and its metabolites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cortisol-21-glucuronide-d4 (sodium) involves the deuteration of Cortisol-21-glucuronide. This process typically includes the introduction of deuterium atoms at specific positions in the cortisol molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Cortisol-21-glucuronide-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is then formulated as a sodium salt for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
Cortisol-21-glucuronide-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cortisol-21-glucuronide-d4 (sodium), which can be further analyzed for their biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Cortisol-21-glucuronide-d4 (sodium) has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of cortisol and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of cortisol.
Medicine: Utilized in clinical research to understand the role of cortisol in various diseases, including Cushing’s syndrome and Addison’s disease.
Industry: Applied in the development of diagnostic assays and therapeutic monitoring.
Wirkmechanismus
The mechanism of action of Cortisol-21-glucuronide-d4 (sodium) involves its role as a stable isotope-labeled internal standard. By incorporating deuterium atoms, the compound exhibits altered pharmacokinetic and metabolic profiles, which can be precisely measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for accurate quantitation and monitoring of cortisol levels in biological samples.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cortisol-21-glucuronide: The non-deuterated form of the compound.
Cortisol-D4: Another deuterium-labeled derivative of cortisol.
Cortisone-21-glucuronide: A glucuronide conjugate of cortisone.
Uniqueness
Cortisol-21-glucuronide-d4 (sodium) is unique due to its specific deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research applications where accurate quantitation of cortisol and its metabolites is essential.
Eigenschaften
Molekularformel |
C27H37NaO11 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
sodium;3,4,5-trihydroxy-6-[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C27H38O11.Na/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35;/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35);/q;+1/p-1/t14-,15-,16-,18+,19?,20?,21?,22?,24?,25-,26-,27-;/m0./s1/i10D2,16D,18D; |
InChI-Schlüssel |
ZPICJAOKWWNWHM-ZKPOMFBCSA-M |
Isomerische SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O.[Na+] |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


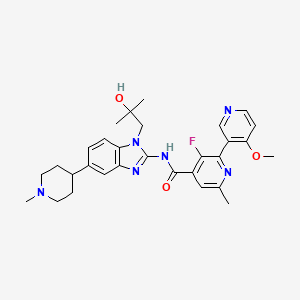
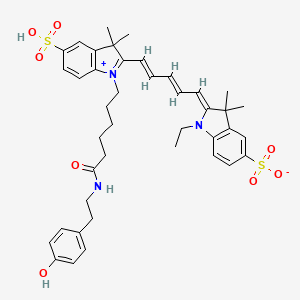
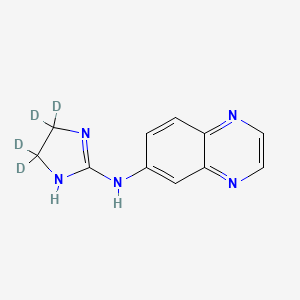
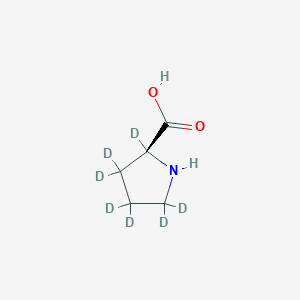


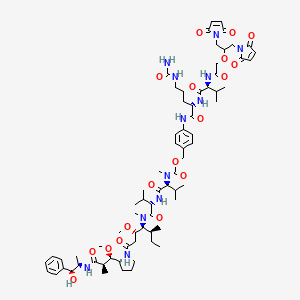
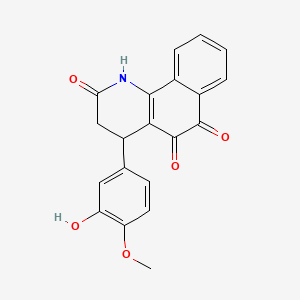
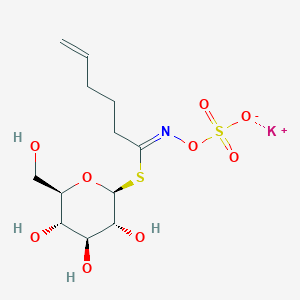

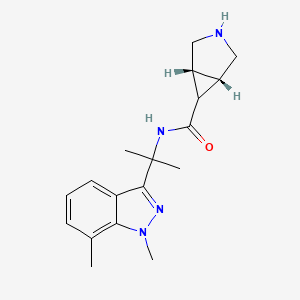
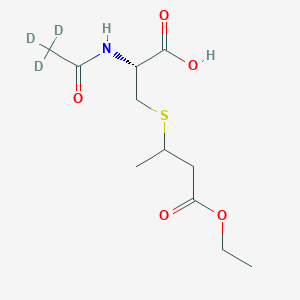
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)

